molecular formula C19H19BrN2OS B2801605 8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-55-3

8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2801605
CAS RN: 1019149-55-3
M. Wt: 403.34
InChI Key: ZHUKKGYYKMXWDN-UHFFFAOYSA-N
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Description

The compound is a cyclic structure, as indicated by the term “dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine” in its name . It contains a bromine atom (indicated by “8-bromo”), a 3,5-dimethylphenyl group, and a thione group (indicated by “-thione” which implies the presence of a sulfur atom).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to its cyclic nature and the various groups attached to it. The presence of the bromine atom, the 3,5-dimethylphenyl group, and the thione group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the groups it contains. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by factors like the presence of the bromine atom, the 3,5-dimethylphenyl group, and the thione group .

Scientific Research Applications

Chemical Transformations and Reactions

  • Unexpected Transformations : Sedova et al. (2017) studied the unexpected transformations of related compounds in DMSO solution and boiling ethanol, observing slow isomerization and deacetylation, respectively (Sedova, Krivopalov, & Shkurko, 2017).
  • Crystal Structure Analysis : Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis on derivatives, elucidating the molecular interactions and arrangement in crystals (Gumus et al., 2019).

Synthesis and Structural Studies

  • Biginelli Reaction and Solvent Effects : Sedova et al. (2014) explored the Biginelli reaction for synthesizing related compounds, noting diastereomer formation and solvent-dependent transformations (Sedova, Krivopalov, & Gatilov, 2014).
  • Synthesis of Novel Compounds : Rajanarendar et al. (2008) achieved the synthesis of novel compounds linked with isoxazole, demonstrating the versatility and potential applications in chemical synthesis (Rajanarendar, Reddy, & Srinivas, 2008).

Applications in Biological Studies

  • Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases of related compounds, assessing their antimicrobial and anti-proliferative activities, showing potential in medical research (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
  • Pharmacological Study : Rasool et al. (2016) synthesized molecules bearing multiple functional groups, including 2,4-dimethylphenoxy, to study their antibiotic and lipoxygenase activity, highlighting the compound's relevance in pharmacology (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

Photochemical Studies

  • Photochemical Transformations : Lohray and George (1961) presented results on the phototransformations of oxadiazepinones, providing insight into the photochemical behavior of similar compounds (Lohray & George, 1961).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and potential applications. It could also involve studying its safety and hazards to ensure it can be handled safely .

properties

IUPAC Name

4-bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2OS/c1-11-6-12(2)8-14(7-11)22-18(24)21-16-10-19(22,3)23-17-5-4-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUKKGYYKMXWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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